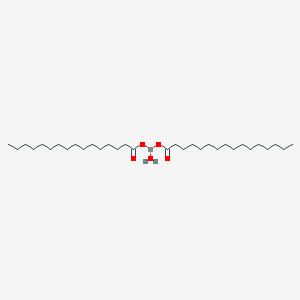

Bis(hexadecanoato-O)hydroxyaluminium

Description

Contextualization within Organoaluminium Chemistry

Historical Development of Organoaluminium Compounds in Academia

The history of organoaluminium compounds dates back to 1859 with the discovery of the first such compound, (C₂H₅)₃Al₂I₃. cdnsciencepub.com However, these compounds remained relatively obscure until the 1950s. cdnsciencepub.com The pivotal work of Karl Ziegler and his colleagues revolutionized the field with the discovery of a direct synthesis method for trialkylaluminium compounds. cdnsciencepub.com This breakthrough, and their subsequent application in catalytic olefin polymerization, garnered Ziegler a Nobel Prize and established the industrial significance of organoaluminium chemistry. cdnsciencepub.com

Fundamental Characteristics of Aluminum-Carbon and Aluminum-Oxygen Bonding

The bonding in organoaluminium compounds is a key determinant of their chemical behavior. The aluminum-carbon (Al-C) bond is characterized by its polarity. Triorganoaluminium compounds typically exist as dimers, such as trimethylaluminium (Al₂Me₆), featuring tetrahedral aluminum centers with bridging alkyl groups. cdnsciencepub.com These bridging bonds are a hallmark of the electron-deficient nature of aluminum in these compounds. cdnsciencepub.com

The aluminum-oxygen (Al-O) bond, central to the structure of hydroxyaluminium hexadecanoates, exhibits both ionic and covalent characteristics. researchgate.net Aluminum's strong affinity for oxygen is a defining feature of its chemistry. researchgate.net In compounds like alumina (B75360) (Al₂O₃), the bonding is primarily ionic, formed between Al³⁺ and O²⁻ ions. researchgate.net However, due to the small size and high charge of the Al³⁺ cation, it has a strong polarizing effect, leading to a significant degree of covalency in its bonds. researchgate.net In the context of aluminum soaps, the coordination of carboxylate groups with aluminum is a primary structural feature. royalsocietypublishing.org

Classification as a Metallic Soap

Bis(hexadecanoato-O)hydroxyaluminium is classified as a metallic soap. This classification is based on its chemical composition and physical properties.

Definitional Framework of Metal Soaps

A metallic soap is defined as a metal salt of a fatty acid. acs.orgacs.org These compounds are generally formed through the reaction of a metal oxide or hydroxide (B78521) with a fatty acid. royalsocietypublishing.org Unlike common household soaps, which are water-soluble sodium and potassium salts of fatty acids, most metallic soaps are insoluble in water but soluble in various organic solvents. acs.orgacs.org The properties of a metallic soap, particularly its solubility, are heavily influenced by the nature of the metal cation. acs.org

Specificity of Aluminum Fatty Acid Salts within this Class

Aluminum fatty acid salts, often referred to as aluminum soaps, are a specific category of metallic soaps. They are known for their use as thickening agents and in the production of cosmetics. acs.org There are different types of aluminum stearates, which are generally classified as aluminum mono-, di-, and tri-stearates. researchgate.net The synthesis of aluminum soaps can be achieved through various methods, including aqueous metathetic reactions between an aluminum salt and an alkali fatty acid soap, or the reaction of aluminum alkoxides with fatty acids. royalsocietypublishing.orgroyalsocietypublishing.org The resulting products are often polymeric in nature. royalsocietypublishing.org

Evolution of Research on Aluminum Fatty Acid Salts

Academic research on aluminum fatty acid salts has progressed from initial synthetic challenges to in-depth structural and physicochemical characterization. Early in the 20th century, the synthesis of a true aluminum trisoap was considered difficult, if not impossible, in both aqueous and non-aqueous media. royalsocietypublishing.org

Early investigations into aluminum soaps were driven by their industrial applications, such as in greases and paints. royalsocietypublishing.org These studies focused on understanding their chemical nature and gelling properties. ntis.gov A significant advancement came from studying the reaction between aluminum alkoxides and fatty acids in organic solvents, which provided a more controlled method for their synthesis and allowed for the investigation of their fundamental properties. ntis.gov

Later research delved into the polymeric structure of aluminum soaps. Proposed structures involved polymer chains with alternating aluminum and oxygen atoms linked by both covalent and coordinate bonds. royalsocietypublishing.org Techniques such as viscosity, light-scattering, and infrared spectroscopy were employed to understand the effects of dilution and hydrolysis on the structure of these compounds in solution. royalsocietypublishing.org These studies confirmed that the coordination of carboxylate groups to aluminum is a key feature of their structure. royalsocietypublishing.org More recent research has continued to explore the synthesis and characterization of aluminum soaps, utilizing modern analytical techniques like FT-IR, XRF, SEM, and XRD to identify their structure and properties with greater precision. aip.org

Properties

CAS No. |

14236-50-1 |

|---|---|

Molecular Formula |

C32H64AlO5 |

Molecular Weight |

555.8 g/mol |

InChI |

InChI=1S/2C16H32O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;/h2*2-15H2,1H3,(H,17,18);;1H2/q;;+2;/p-2 |

InChI Key |

SAYXINFWJYFMCP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCC.O |

Origin of Product |

United States |

Synthetic Methodologies for Bis Hexadecanoato O Hydroxyaluminium

Overview of Preparation Routes

The primary methods for producing aluminum soaps like Bis(hexadecanoato-O)hydroxyaluminium are precipitation (double decomposition) in an aqueous medium, direct reaction between aluminum compounds and fatty acids, and reaction of aluminum alkoxides with fatty acids in non-aqueous solvents. google.comgoogle.com Each route offers distinct advantages and challenges concerning reaction control, product purity, and process complexity.

The double decomposition, or precipitation, method is a widely used commercial process for manufacturing aluminum soaps. google.comgoogle.com This technique involves the reaction of a water-soluble aluminum salt with a soluble alkali-metal soap in an aqueous solution, leading to the precipitation of the insoluble aluminum soap. google.comgoogle.com

Precursor Selection: The choice of precursors is critical to the success of the double decomposition synthesis. Common water-soluble aluminum salts used include aluminum sulfate (B86663) and aluminum chloride. google.comgoogle.com The corresponding soluble soap is typically a sodium or potassium salt of hexadecanoic acid (sodium palmitate or potassium palmitate), which is prepared by saponifying the fatty acid with an alkali such as sodium hydroxide (B78521). google.comsciencemadness.org

The stoichiometry of the reactants influences the composition of the final product. Aluminum soaps can exist as mono-, di-, or tri-substituted compounds. For this compound, which is a di-soap, controlling the molar ratio of the aluminum salt to the sodium palmitate is essential. The ratio can be varied to produce different types of basic soaps. google.com However, achieving a precise composition can be challenging due to the tendency of aluminum salts in aqueous solutions to form various hydroxo-aluminium ions, which can lead to a mixture of products. google.comroyalsocietypublishing.org

Stoichiometry Control: Precise control over the stoichiometry is necessary to obtain the desired di-soap. The reaction for the formation of the sodium soap precursor and the subsequent double decomposition can be represented as follows:

Saponification: C₁₅H₃₁COOH (Palmitic Acid) + NaOH (Sodium Hydroxide) → C₁₅H₃₁COONa (Sodium Palmitate) + H₂O (Water)

Double Decomposition: Al₂(SO₄)₃ (Aluminum Sulfate) + 6C₁₅H₃₁COONa (Sodium Palmitate) + 2H₂O → 2Al(OH)(C₁₅H₃₁COO)₂ (this compound) + 3Na₂SO₄ (Sodium Sulfate)

In practice, the exact ratio of reactants may need to be adjusted to control the pH and minimize the formation of byproducts like free fatty acid or aluminum hydroxide. google.comresearchgate.net

| Precursor Type | Examples | Role in Synthesis |

|---|---|---|

| Aluminum Salt | Aluminum Sulfate (Al₂(SO₄)₃), Aluminum Chloride (AlCl₃) | Provides the aluminum cation. |

| Alkali Soap | Sodium Palmitate (C₁₅H₃₁COONa), Potassium Palmitate (C₁₅H₃₁COOK) | Provides the hexadecanoate (B85987) (palmitate) anion. |

| Alkali for Saponification | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Reacts with palmitic acid to form the soluble soap. |

The double decomposition reaction is typically carried out in an aqueous medium. google.com The temperature of the reaction is an important parameter; often, warm or hot solutions of the reactants are used to ensure the solubility of the alkali soap. google.comgoogle.com The reaction is generally performed with vigorous stirring to promote efficient mixing and uniform precipitation. google.com

The pH of the reaction mixture is a critical factor that affects the quality and composition of the resulting aluminum soap. researchgate.net Maintaining the pH within a specific range, for example, 3.5 to 4.0 for aluminum laurate, has been shown to produce a product with optimal gelling properties. researchgate.net If the pH is not controlled, there is a risk of precipitating aluminum hydroxide, which can contaminate the final product. royalsocietypublishing.orgresearchgate.net

The particle size and morphology of the precipitated this compound are influenced by several factors during the precipitation process. These characteristics are crucial for the performance of the aluminum soap in its various applications.

Techniques to control particle morphology include:

Control of Reactant Concentration: The concentration of the aluminum salt and sodium palmitate solutions can affect the rate of nucleation and crystal growth, thereby influencing particle size.

Rate of Addition: The speed at which the reactant solutions are mixed can impact the supersaturation of the solution, which in turn affects the particle size distribution. A controlled, constant stream of the aluminum salt solution added to the sodium soap solution can help in managing the particle size. google.com

Temperature Control: The temperature of the reaction medium influences both the solubility of the reactants and the kinetics of precipitation, thereby affecting the final particle morphology.

Agitation: The degree of agitation during precipitation affects the homogeneity of the reaction mixture and can prevent the formation of large agglomerates. researchgate.net

Use of Additives: In some precipitation processes, surfactants or protective colloids are used to control particle growth and prevent agglomeration, leading to finer and more uniform particles. tarjomefa.com

| Parameter | Effect on Particle Morphology | Typical Control Strategy |

|---|---|---|

| Reactant Concentration | Influences nucleation and growth rates. | Optimization of solution molarity. |

| Addition Rate | Affects supersaturation and particle size distribution. | Controlled and steady addition of reactants. |

| Temperature | Impacts solubility and precipitation kinetics. | Maintaining a constant, optimized reaction temperature. |

| pH | Affects product composition and purity. | Careful monitoring and adjustment of pH during reaction. |

| Agitation | Prevents agglomeration and ensures homogeneity. | Consistent and vigorous stirring. |

Direct saponification offers an alternative route to producing aluminum soaps, which can avoid the formation of water-soluble salt byproducts seen in the double decomposition method. google.com This approach generally involves the direct reaction of an aluminum-containing base with the fatty acid.

One patented method describes the reaction of gelatinous aluminum hydroxide with fatty acids at room temperature, which is made commercially feasible by the presence of a catalyst. google.com Suitable catalysts include alkalis such as ammonium (B1175870) hydroxide, potassium hydroxide, or sodium hydroxide in small amounts. google.com This method is advantageous as it can produce a purer aluminum soap that is substantially free of water-soluble salts. google.com

Another approach involves the reaction of aluminum oxides or hydroxides with molten fatty acids at high temperatures (150-200 °C), a process known as the fusion method. google.com A modified fusion process can be carried out at lower temperatures (around 90-100 °C) by adding a small amount of water to a mixture of the fatty acid and metal oxide. google.com

While traditional methods are prevalent, more advanced synthetic strategies can offer greater control over the final product's properties.

Reaction of Aluminum Alkoxides with Fatty Acids: This method is carried out in a non-aqueous solvent and can produce very pure aluminum soaps. google.comgoogle.com Aluminum alkoxides, such as aluminum isopropoxide, react readily with fatty acids like palmitic acid. google.com This route allows for the synthesis of specific aluminum soaps, including the tribasic compounds, which are difficult to obtain with purity via aqueous double decomposition. google.com The reaction between an aluminum alkoxide and a fatty acid has been shown to yield a di-soap. royalsocietypublishing.orgresearchgate.net

Sol-Gel Method: The sol-gel process is a versatile technique for synthesizing metal-organic compounds and materials with controlled microstructures. For aluminum carboxylates, this method can be employed starting from precursors like aluminum powders or aluminum alkoxides. mdpi.comresearchgate.net The process involves the formation of a colloidal suspension (sol) that is then gelled to form a network structure. This can be a pathway to producing materials with high purity and homogeneity. For instance, an aluminum sol can be prepared by reacting aluminum powder with carboxylic acids in an acidic aqueous solution, which can then be processed into a gel. mdpi.com

Advanced Synthetic Strategies

Solvent-Free Methods

Traditional synthesis of aluminum stearates, including palmitates, often relies on precipitation methods in aqueous solutions. sakhainternational.com However, solvent-free methods offer advantages by reducing waste, eliminating solvent recovery steps, and potentially lowering energy consumption. Two notable solvent-free approaches are the fusion method and mechanochemical synthesis in a kneader.

Fusion Method: This process involves the direct reaction between a fatty acid (palmitic acid) and an aluminum source, such as aluminum hydroxide, at elevated temperatures. sakhainternational.com The components are heated together, leading to a molten mixture where the reaction occurs without the need for a solvent medium. This method is straightforward but requires precise temperature control to prevent thermal degradation of the reactants and products.

Mechanochemical Synthesis: A one-step process can be performed in a kneader, which combines the reactants under controlled temperature and mechanical force. patsnap.com In a typical procedure, stearic acid (as a proxy for palmitic acid in available literature), aluminum trichloride, and a catalyst are added to the kneader. patsnap.com The mixture is then kneaded for a set duration (e.g., 1.6-2.4 hours) at a controlled temperature (e.g., 80-100°C) to yield the final product. patsnap.com This method avoids bulk solvents and can be highly efficient.

Green Chemistry Principles in Synthesis

The synthesis of aluminum soaps is increasingly being viewed through the lens of green chemistry, aiming to create more sustainable and environmentally benign processes. researchgate.net The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are highly relevant. sapub.org

Waste Prevention: Solvent-free methods like the fusion and kneading processes directly align with the first principle of green chemistry by preventing waste at the source. patsnap.comsapub.org Traditional precipitation methods generate large volumes of wastewater containing soluble salts, which require treatment. google.com

Use of Renewable Feedstocks: Fatty acids, such as palmitic acid, are derived from vegetable oils and animal fats, which are renewable resources. Methodologies that utilize waste fatty acids from other industrial processes can further enhance the sustainability of the synthesis, embodying the seventh principle of green chemistry. sapub.org

Energy Efficiency: While the fusion method requires high temperatures, mechanochemical synthesis in a kneader may be conducted at more moderate temperatures (80-100°C), potentially offering a more energy-efficient route compared to processes requiring solvent heating and recovery. patsnap.com

Post-Synthesis Processing and Isolation Techniques

Following the initial reaction, the crude this compound must be purified and isolated to achieve the desired quality and physical form. This typically involves filtration, washing, and drying stages designed to remove impurities and residual moisture.

Filtration and Washing Protocols for Impurity Removal

For products synthesized via precipitation, the primary goal of filtration and washing is to remove water-soluble inorganic salts (e.g., sodium sulfate or sodium chloride) that are byproducts of the reaction. google.com

Filtration: The aluminum soap precipitate is typically separated from the reaction liquor using standard laboratory or industrial filtration equipment, such as a Büchner funnel in a laboratory setting. scispace.com

Washing: The filtered solid, known as the filter cake, is washed to remove impurities. Warm water is commonly used to wash away soluble salts. google.comscispace.com For removing unreacted free fatty acids, an extraction step using a solvent like acetone (B3395972) in a Soxhlet extractor can be employed. echemi.comstackexchange.com The effectiveness of the washing process is critical, as residual salts can be detrimental to the performance of the final product in many applications. google.com

Drying Methodologies

Drying is a crucial final step to remove residual water or solvents from the washed product, yielding a fine, free-flowing powder. The choice of drying method depends on the required throughput, energy costs, and the thermal sensitivity of the product.

Tray Dryers: In this method, the wet material is spread on trays and placed in a convection oven. Drying temperatures are typically maintained between 105°C and 115°C. google.com This method is simple but can be time-consuming and may lead to the formation of hard, grainy agglomerates if not carefully controlled. google.com

Flash Dryers: Spin flash dryers are highly efficient for drying pastes and filter cakes. They utilize a high-velocity, hot air stream to rapidly dry the material while simultaneously breaking it down into fine particles. This technique offers very short residence times, minimizing the risk of thermal degradation.

Table 1: Comparison of Industrial Drying Methodologies

| Feature | Tray Dryer | Flash Dryer |

| Mechanism | Convective heating of static material on trays. | High-velocity hot air fluidizes and dries particles. |

| Temperature Range | Typically 105-115°C. google.com | Higher inlet temperatures, but short particle exposure. |

| Drying Time | Long (hours). | Very short (seconds). |

| Product Form | Can form cakes or grainy material. google.com | Fine, uniform powder. |

| Challenges | Potential for non-uniform drying; formation of agglomerates. google.com | High capital cost; potential for dust explosion. |

| Moisture Target | Can achieve final moisture content of ~3-6%. google.com | Can achieve final moisture content of 0.1–2%. |

Influence of Synthesis Parameters on Product Characteristics

The final characteristics of this compound are highly dependent on the synthesis parameters. Variations in reactant ratios, temperature, and mixing speed can significantly influence the product's composition, crystallinity, and particle size. ataman-chemicals.comwhiterose.ac.uk

The synthesis of aluminum stearates often results in a mixture of mono-, di-, and tristearate forms, with the distearate being the most common and commercially prevalent grade. scispace.comataman-chemicals.comwhiterose.ac.uk The specific ratio of these forms is a key determinant of the material's physical properties.

Research on the precipitation method for aluminum stearate (B1226849) has shown a clear correlation between the molar ratio of stearic acid (SA) to sodium hydroxide (NaOH) used in the initial saponification step and the properties of the resulting aluminum soap. scispace.comresearchgate.net Increasing the proportion of alkali shifts the saponification equilibrium, resulting in a lower content of unreacted free fatty acid in the final product. scispace.comataman-chemicals.com

Table 2: Influence of Stearic Acid (SA) to NaOH Molar Ratio on Aluminum Stearate Properties

| SA/NaOH Molar Ratio | Melting Point (°C) | Free Fatty Acid Content (%) | Aluminum Content (%) | Dominant Compositional Form |

| 1:1.2 | 122-128 | 13.52 | 4.31 | Mixture, high in unreacted components. scispace.comresearchgate.net |

| 1:1.4 | 140-151 | 12.00 | 4.52 | Mixture of mono-, di-, and tristearates. scispace.comresearchgate.net |

| 1:1.5 | 138-143 | 10.80 | 4.65 | Predominantly distearate, similar to commercial grades. scispace.comresearchgate.net |

Data adapted from studies on aluminum stearate synthesis. scispace.comresearchgate.net

Crystallinity: The crystallinity of the product is also affected by its composition. X-ray diffraction (XRD) analysis of aluminum soaps synthesized from vegetable oils has shown that they are often characterized by a broad peak, indicating a largely amorphous or poorly crystalline structure, in contrast to the more defined crystalline structures of zinc soaps. researchgate.netresearchgate.net The presence of a mixture of mono-, di-, and tri-substituted forms likely contributes to this lower degree of crystallinity.

Particle Size and Texture: The processing conditions, particularly during drying, play a significant role in the final particle characteristics. As noted, improper drying can lead to the formation of undesirable grainy material. google.com Conversely, advanced methods like flash drying can produce a fine, granulated powder with a more uniform particle size distribution, which is crucial for consistent performance in applications such as lubrication or thickening.

Advanced Spectroscopic and Structural Characterization of Bis Hexadecanoato O Hydroxyaluminium

Vibrational Spectroscopy for Ligand and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within bis(hexadecanoato-O)hydroxyaluminium. These methods are particularly sensitive to the bonding within the hexadecanoate (B85987) ligands and the coordination between the carboxylate groups and the aluminum ion.

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic bands corresponding to specific bonds.

The analysis of the IR spectrum focuses on several key regions. The high-frequency region is dominated by the C-H stretching vibrations of the long alkyl chains of the hexadecanoate ligands. These typically appear as strong absorptions in the 2850-2960 cm⁻¹ range. The most diagnostic region for understanding the coordination of the carboxylate group is the mid-frequency range. The position of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group provides insight into its binding mode to the aluminum center. In the free palmitic acid, the C=O stretch is observed around 1700 cm⁻¹. However, upon coordination to a metal, this band is replaced by the two carboxylate stretches. The separation between these two bands (Δν = νₐsym - νₛym) can be indicative of the coordination type (monodentate, bidentate chelating, or bidentate bridging).

Furthermore, the presence of the hydroxyl group bonded to the aluminum is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching vibrations. The Al-O stretching vibrations are expected at lower frequencies, typically in the 400-600 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3200-3600 | O-H stretching (hydroxyl group) |

| 2950-2960 | Asymmetric C-H stretching (CH₃) |

| 2915-2925 | Asymmetric C-H stretching (CH₂) |

| 2850-2860 | Symmetric C-H stretching (CH₂) |

| 1560-1600 | Asymmetric COO⁻ stretching |

| 1460-1470 | CH₂ scissoring |

| 1430-1450 | Symmetric COO⁻ stretching |

| 400-600 | Al-O stretching |

Note: The exact positions of the carboxylate stretching frequencies can vary depending on the precise coordination geometry and intermolecular interactions.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often results in different spectral features being more prominent.

In the Raman spectrum of this compound, the C-H stretching and bending modes of the hexadecanoate alkyl chains are expected to be strong. The C-C stretching vibrations within the alkyl backbone, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum, providing information about the conformational order of the chains. The symmetric stretching vibration of the carboxylate group (νₛym(COO⁻)) is typically a strong band in the Raman spectrum. The Al-O vibrations would also be observable at lower frequencies. The O-H stretch of the hydroxyl group is generally a weak scatterer in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and the local electronic environment.

¹H NMR spectroscopy is used to analyze the proton environments within the hexadecanoate ligands. The spectrum is expected to be dominated by signals from the long alkyl chains. The terminal methyl (CH₃) protons typically appear as a triplet around 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain will give rise to a large, overlapping multiplet in the region of 1.2-1.6 ppm. The methylene group α to the carboxylate group is deshielded and is expected to resonate as a triplet at approximately 2.2-2.4 ppm. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for the Hexadecanoate Ligand in this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~0.88 | Triplet | -CH₃ |

| ~1.25 | Multiplet | -(CH₂)₁₂- |

| ~1.60 | Multiplet | -CH₂-CH₂-COO- |

| ~2.20 | Triplet | -CH₂-COO- |

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the hexadecanoate ligands. Each chemically distinct carbon atom gives a separate signal. The carbonyl carbon of the carboxylate group is the most deshielded, appearing in the range of 175-185 ppm. The terminal methyl carbon is the most shielded, resonating around 14 ppm. The methylene carbons of the alkyl chain give a series of signals between 22 and 35 ppm, with some overlap for the central carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Hexadecanoate Ligand in this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14 | -CH₃ |

| ~22-35 | -(CH₂)₁₄- |

| ~180 | -COO- |

Note: The exact chemical shifts can vary depending on the solvent and coordination environment.

²⁷Al NMR spectroscopy is a specialized technique that directly probes the environment of the aluminum nucleus. The chemical shift of the ²⁷Al signal is highly sensitive to the coordination number and the symmetry of the local environment around the aluminum atom. Aluminum is a quadrupolar nucleus, which can lead to broad signals, particularly in asymmetric environments.

The coordination number of aluminum can be inferred from the chemical shift range. Hexa-coordinated aluminum (AlO₆) species typically resonate in the range of -30 to 30 ppm. Penta-coordinated aluminum (AlO₅) is found in a lower field region, while tetra-coordinated aluminum (AlO₄) is significantly deshielded and appears at higher frequencies. For this compound, the aluminum is expected to be in a higher coordination state, likely five or six, depending on intermolecular associations. A relatively sharp signal would suggest a highly symmetric environment, whereas a broad signal would indicate a distorted or asymmetric coordination sphere. The expected chemical shift would provide critical evidence for the geometry around the central aluminum atom.

Table 4: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminum Coordination Environments

| Coordination Number | Geometry | Chemical Shift Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +50 to +80 |

| 5 | Trigonal bipyramidal / Square pyramidal | +30 to +40 |

| 6 | Octahedral | 0 to +10 |

Note: The chemical shift is referenced to [Al(H₂O)₆]³⁺ at 0 ppm.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystalline nature of materials. It provides detailed information about the atomic and molecular structure, including phase identification, crystal lattice parameters, and crystallite size. For a compound like this compound, which can exhibit complex crystalline or semi-crystalline structures, XRD is indispensable for a thorough structural characterization.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases within a bulk sample. The method involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline material's structure.

For metal soaps like this compound, PXRD analysis is crucial for confirming synthesis, identifying polymorphic forms, and detecting impurities. The diffraction patterns of such long-chain carboxylate compounds are characterized by a series of sharp, intense peaks at low diffraction angles (low 2θ values). cambridge.orgaip.org These peaks correspond to the large d-spacing created by the regular stacking of the long aliphatic chains of the hexadecanoate ligands. The presence of these well-defined low-angle reflections is indicative of a layered or lamellar structure. researchgate.net

Analysis of a PXRD pattern for this compound would involve comparing the observed peak positions and intensities against a reference database or patterns calculated from known crystal structures to confirm the phase identity. researchgate.net While a standardized reference pattern for this specific compound is not available in open literature, the table below illustrates typical low-angle diffraction data observed for related metal palmitates, which demonstrate the characteristic long-spacing reflections.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| ~2.0 | ~44.1 | 100 | (001) |

| ~4.0 | ~22.1 | 50 | (002) |

| ~6.0 | ~14.7 | 30 | (003) |

| ~21.5 | ~4.1 | 80 | (hk0) |

| Note: This table contains representative data for a generic long-chain metal soap to illustrate the principles of PXRD analysis. Actual values for this compound may vary. |

Single-Crystal X-ray Diffraction for Atomic Arrangement

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed information about the three-dimensional arrangement of atoms within a crystal. carleton.edu This technique requires a small, high-quality single crystal of the compound. When a monochromatic X-ray beam is directed at the crystal, it diffracts in a specific pattern of spots. By analyzing the position and intensity of thousands of these reflections, the precise location of each atom in the unit cell can be determined.

An SCXRD analysis of this compound would yield a complete structural model, providing invaluable data on:

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: The exact distances between the aluminum, oxygen, and carbon atoms, as well as the angles of the coordination sphere around the aluminum center.

Coordination Geometry: Unambiguous determination of the geometry around the aluminum atom (e.g., octahedral, tetrahedral) and the binding mode of the hexadecanoate and hydroxyl ligands.

Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, including van der Waals forces and any potential hydrogen bonding involving the hydroxyl group.

Obtaining a single crystal of sufficient quality for SCXRD can be challenging for metal soaps due to their tendency to form microcrystalline powders or gels. However, if successful, the data obtained would be the gold standard for structural elucidation, as summarized in the table below.

| Structural Parameter | Information Obtained from SCXRD |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Distances | e.g., Al-O, C-O, C-C bond lengths in Angstroms (Å). |

| Bond Angles | e.g., O-Al-O, Al-O-C bond angles in degrees (°). |

| Molecular Packing | Arrangement of molecules in the crystal lattice. |

Electron Microscopy for Morphological and Elemental Characterization

Electron microscopy techniques utilize a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. These methods are essential for visualizing the morphology, surface features, and elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. In SEM, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. These electrons are collected by a detector to form an image that reveals the surface features in great detail.

For this compound, which typically presents as a powder, SEM analysis would reveal critical information about its physical form, including:

Particle Morphology: The shape and structure of the individual particles (e.g., plate-like, needle-like, or irregular).

Particle Size Distribution: The range and average size of the particles in the sample.

Surface Texture: The presence of fine details on the particle surfaces, such as smoothness, roughness, or porosity.

Aggregation: The tendency of primary particles to form larger agglomerates.

This morphological information is vital for understanding the material's physical properties and behavior in various applications.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often integrated with SEM. wikipedia.orgthermofisher.com When the electron beam of the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. oxinst.com The energy of these X-rays is unique to each element. An EDS detector measures these energies to identify the elements present in the sample and their relative abundance.

For this compound, an EDS analysis would:

Confirm Elemental Composition: Verify the presence of Aluminum (Al), Oxygen (O), and Carbon (C) as the constituent elements.

Provide Quantitative Analysis: Estimate the weight and atomic percentages of each element, which can be compared to the theoretical values calculated from the chemical formula.

Generate Elemental Maps: By scanning the electron beam across an area, EDS can create maps showing the spatial distribution of Al, O, and C, confirming their uniform distribution throughout the particles and helping to identify any elemental impurities or phase segregation.

| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |

| Carbon | C | 31.7% | 69.0% |

| Hydrogen | H | 63.4% | 11.6% |

| Aluminum | Al | 1.0% | 4.9% |

| Oxygen | O | 4.9% | 14.4% |

| Note: This table presents the theoretical elemental composition of this compound (C₃₂H₆₃AlO₅). Hydrogen is not detectable by standard EDS analysis. |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, allowing for the visualization of a material's internal structure at the nanoscale. In TEM, a high-energy electron beam is transmitted through an ultra-thin slice of the sample. The interactions of the electrons with the sample are used to form an image.

A TEM analysis of this compound could provide profound insights into its nanoscale architecture:

Thermal Analysis Techniques for Compositional Assessment

The thermal behavior of this compound, a type of aluminum soap, provides critical insights into its stability, composition, and phase transitions. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in characterizing these properties. While specific experimental data for this compound is not extensively available in publicly accessible literature, the thermal characteristics can be inferred from the analysis of related aluminum soaps and metal palmitates.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Component Ratios

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.

For aluminum soaps, DSC curves typically reveal endothermic peaks corresponding to melting or other phase changes. The temperature at which these peaks occur and their associated enthalpy changes are characteristic of the material's structure and purity. In the case of this compound, which is a basic aluminum soap with two palmitate ligands, the DSC thermogram would be expected to show distinct thermal events.

Generally, metal soaps exhibit complex thermal behavior with multiple phase transitions before decomposition. For instance, studies on various metal palmitates have shown that they undergo several structural rearrangements upon heating. The melting transition is a key feature, and its temperature can be influenced by the nature of the metal ion and the arrangement of the fatty acid chains. While precise temperatures for this compound are not documented in readily available sources, related compounds like aluminum stearate (B1226849) show endothermic events that are indicative of melting and other structural changes. The analysis of mixtures containing palmitic acid and lead or zinc palmitate has also been used to understand the crystallization and melting behavior in different matrices.

A hypothetical DSC analysis for this compound would likely show an endothermic peak corresponding to its melting point. The sharpness and position of this peak would provide information about the compound's crystallinity and thermal stability. Broader peaks might suggest the presence of impurities or a less ordered crystalline structure.

Interactive Data Table: Hypothetical DSC Data for an Aluminum Palmitate Soap

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 110 - 120 | 115 | 80 - 100 |

| Pre-melting transition | 80 - 90 | 85 | 10 - 20 |

Note: This data is illustrative and based on typical values for related metal soaps. Specific experimental data for this compound is required for accurate characterization.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

The TGA curve for this compound would indicate the temperatures at which the compound begins to decompose and the various stages of its degradation. Typically, the thermal decomposition of metal soaps occurs in multiple steps. For a hydroxy-substituted aluminum soap like this, the initial mass loss could be associated with the loss of the hydroxyl group as water. Subsequent decomposition steps would involve the breakdown of the palmitate chains.

Studies on the thermal behavior of metal soaps derived from various oils suggest that they are generally stable up to a certain temperature, after which a significant mass loss occurs. For instance, some metal soaps show thermal stability up to approximately 200°C, with less than 5% mass loss. core.ac.uk The decomposition of the organic part of the molecule at higher temperatures leads to the formation of volatile products and a final solid residue, which is typically the metal oxide.

The decomposition pathway can be complex, potentially involving the formation of ketones or other intermediates before the final conversion to aluminum oxide. The atmosphere in which the analysis is conducted (e.g., inert or oxidizing) will significantly influence the decomposition products and temperatures.

Interactive Data Table: Hypothetical TGA Data for an Aluminum Palmitate Soap

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Moiety |

| 1 | 150 - 250 | ~3% | Hydroxyl group (as H₂O) |

| 2 | 250 - 450 | ~70-80% | Palmitate chains |

| Final Residue | > 450 | ~15-25% | Aluminum oxide (Al₂O₃) |

Note: This data is illustrative and based on the general thermal behavior of metal soaps. Specific experimental data for this compound is necessary for a precise decomposition profile.

Fundamental Chemical Behavior and Reaction Mechanisms

Lewis Acidity and Coordination Chemistry of the Aluminum Center

The chemical behavior of Bis(hexadecanoato-O)hydroxyaluminium is significantly influenced by the aluminum center's capacity to act as a Lewis acid. Aluminum, being in Group 13, has a vacant p-orbital, making it electron-deficient and a strong electron pair acceptor. In compounds like aluminum alkoxides and carboxylates, the aluminum center possesses a high degree of Lewis acidity, enabling it to readily coordinate with Lewis bases (electron donors). acs.org This acidity is a key factor in its catalytic activity and its interactions with other molecules.

The coordination number of aluminum in such complexes can vary. While a coordination number of four is common, the Lewis acidity of the aluminum center allows for an expansion of its coordination sphere to five or even six. acs.orgrsc.org This is demonstrated by the coordination of alcohol molecules to aluminum chloride alkoxides, which increases the aluminum's coordination number. acs.org In solution, equilibria often exist between different coordination states. For instance, α-alkoxy ester complexes of aluminum have shown the presence of both four- and five-coordinate aluminum centers in solution, resulting from the association and dissociation of a carbonyl group from the ligand to the aluminum center. rsc.org The hexadecanoate (B85987) ligands in this compound are carboxylates that coordinate to the aluminum, but the central metal atom retains its ability to accept electrons and interact with other donor species.

Table 1: Coordination Characteristics of Aluminum Centers in Related Complexes

| Complex Type | Typical Coordination Numbers | Influencing Factors |

|---|---|---|

| Aluminum Alkoxides | 4, 5, 6 | Steric demand of substituents, presence of donor molecules (e.g., alcohols). acs.org |

| Salen-supported Aluminum Complexes | 4, 5 | Ligand dissociation/association in solution. rsc.org |

Hydrolysis and Condensation Reactions of the Hydroxyaluminium Core

The hydroxyaluminium core (-Al-OH) is a reactive site for hydrolysis and condensation reactions. Hydrolysis involves the reaction of the compound with water. This process is fundamental to the sol-gel synthesis of aluminum oxides and related materials from precursors like aluminum alkoxides. researchgate.netresearchgate.net The reaction typically involves the nucleophilic attack of a water molecule on the aluminum center, leading to the substitution of a ligand (like a hexadecanoate group) or reaction with the hydroxyl group itself.

Hydrolysis: Al-OR + H₂O ⇌ Al-OH + R-OH

Water Condensation: Al-OH + HO-Al ⇌ Al-O-Al + H₂O

Alcohol Condensation: Al-OR + HO-Al ⇌ Al-O-Al + R-OH

The hydrolytic stability of ligands attached to the aluminum center is a critical factor. The stability of ligands in related metal alkoxide complexes has been shown to decrease in the order Al- > Zr- > Ti-butoxide complexes. uni-saarland.de This suggests that aluminum complexes possess relatively high stability against hydrolysis compared to other transition metal analogs. However, the presence of water can initiate these reactions, leading to the transformation of the molecular structure and the eventual formation of extended oxide networks.

Mechanisms of Gelation and Viscosity Enhancement in Non-Aqueous Media

This compound is a type of aluminum soap known for its remarkable ability to act as a gelling agent, significantly increasing the viscosity of non-aqueous liquids, particularly hydrocarbons. researchgate.netnih.gov This property has been a subject of study for decades, with the understanding of the underlying mechanism evolving over time.

For many years, the gelling mechanism of aluminum soaps in hydrocarbons was thought to involve the formation of long, polymer-like chains of aluminum molecules linked along an axis, with the fatty acid chains extending to the sides. nih.govacs.org However, more recent investigations using high-resolution electron microscopy and rheology have provided a different model. researchgate.netnih.gov

The current understanding is that the gelling power originates from a multi-level assembly process: nih.gov

Micelle Formation: The aluminum soap molecules first self-assemble into spherical, nano-sized micelles.

Network Aggregation: These colloidal micelle particles then aggregate to form extensive, three-dimensional networks. These networks are often described as having a highly fractal and jammed structure. nih.gov

This aggregation process traps the hydrocarbon solvent within the network, leading to the formation of a rigid gel structure and a dramatic increase in viscosity. The long, non-polar hexadecanoate chains of the molecule facilitate its solubility and interaction within the hydrocarbon medium, while the polar hydroxyaluminium cores drive the aggregation and network formation.

The gels formed by aluminum soaps in hydrocarbons exhibit complex rheological behavior. Studies on similar aluminum soap systems, such as aluminum dioleate in squalane, show that their linear rheological properties are comparable to those of entangled polymer melts. researchgate.net However, their nonlinear behavior shows similarities to the Payne effect, which is characteristic of particle-suspended systems. researchgate.net This dual nature supports the model of a network formed from aggregated nanoparticles.

The rheological properties, such as viscosity and shear modulus, are highly dependent on the concentration of the gelling agent and the temperature. mdpi.com Molecular dynamics simulations combined with experimental studies on aluminum carboxylate systems have been used to model the sol-gel transition. mdpi.comsemanticscholar.org These models analyze factors like cohesive energy density and free volume to understand the changes in viscosity. As the solid content increases, the viscosity rises significantly, and as the temperature increases, the viscosity decreases. mdpi.com

Table 2: Rheological Characteristics of Aluminum Carboxylate Gels

| Property | Description | Influencing Factors |

|---|---|---|

| Linear Viscoelasticity | Resembles entangled polymer melts. researchgate.net | Concentration, solvent type. |

| Nonlinear Behavior | Exhibits Payne-like effect, similar to particle suspensions. researchgate.net | Strain amplitude, particle-particle interactions. |

| Complex Viscosity (η)* | Decreases with increasing temperature; increases with solid content. mdpi.com | Temperature, concentration. |

| Loss Tangent (tanδ) | Indicates the ratio of viscous to elastic response; varies with temperature and frequency. mdpi.com | Temperature, shear rate. |

Interfacial Interactions and Surface Adsorption Mechanisms

The chemical structure of this compound, with its polar head and non-polar tails, makes it surface-active. It can adsorb onto various interfaces, modifying surface properties. The interaction is driven by the affinity of the polar hydroxyaluminium carboxylate group for polar surfaces and the interaction of the long hydrocarbon chains with non-polar environments.

The adsorption of carboxylic acids and carboxylates onto aluminum oxide surfaces is a well-studied phenomenon. researchgate.netrsc.org The primary mechanism involves the interaction of the carboxylate group with the hydroxylated surface of the aluminum oxide. Carboxylic acids can chemisorb onto the alumina (B75360) surface through the consumption of surface hydroxyl groups, leading to the formation of surface carboxylate species and water. researchgate.net This dissociative adsorption can be described as:

Al-OH (surface) + HOOC-R → Al-OOC-R (surface) + H₂O

The nature of the bond between the carboxylate and the surface can be an "inner sphere" complex, where there is a direct bond between the carboxylate oxygen and a surface aluminum cation, or an "outer sphere" complex, involving electrostatic interactions and hydrogen bonding without direct covalent bonding. researchgate.net On alumina surfaces, the adsorption of carboxylates is generally strong. utwente.nl The specific adsorption mechanism can be influenced by factors such as the pH of the surrounding medium and the presence of other ions. utwente.nldiva-portal.org While the substrate in these studies is typically aluminum oxide, the principles also apply to the adsorption on native oxide layers present on aluminum metal and other metallic substrates. The interaction involves the polar head of the molecule anchoring to the oxide surface, with the long hexadecanoate chains orienting away from the surface.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₂H₆₃AlO₅ |

| Aluminum Chloride Alkoxides | [ClₓAl(μ-OR)ᵧ]ₙ |

| Aluminum Dioleate | C₃₆H₆₇AlO₅ |

| Squalane | C₃₀H₆₂ |

| Water | H₂O |

| Aluminum Oxide | Al₂O₃ |

| Zirconium Butoxide | Zr(OBu)₄ |

Role in Interfacial Tension Reduction

This compound, while not extensively documented for its specific efficacy in interfacial tension reduction, possesses a molecular structure conducive to functioning as a surface-active agent. The molecule is amphiphilic, containing two long, nonpolar hexadecanoate (palmitate) chains and a polar hydroxyaluminium head group. This dual character allows it to orient itself at the interface between two immiscible phases, such as oil and water.

The long hydrocarbon tails are hydrophobic and will preferentially reside in the nonpolar (oil) phase, while the polar hydroxyaluminium group is hydrophilic and will be attracted to the polar (water) phase. This alignment at the interface disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension. nih.gov The presence of such surface-active compounds can lead to a significant decrease in the energy required to create new interfacial area, a principle that is fundamental in applications such as emulsification and enhanced oil recovery. nih.govkruss-scientific.com

Table 1: Factors Influencing Interfacial Tension Reduction by Amphiphilic Compounds

| Factor | Description | Relevance to this compound |

| Amphiphilicity | The presence of both hydrophobic and hydrophilic regions in a molecule. | The two hexadecanoate chains provide the hydrophobic character, while the hydroxyaluminium group is hydrophilic. |

| Molecular Geometry | The shape of the molecule, which influences its packing at the interface. | The two long alkyl chains attached to a central aluminium atom would likely adopt a conformation that maximizes contact of the chains with the nonpolar phase and the polar head with the aqueous phase. |

| Concentration | The amount of surfactant present in the system. | Interfacial tension generally decreases with increasing surfactant concentration up to the critical micelle concentration. nih.gov |

Reactivity in Cross-Coupling and Polymerization Contexts (referencing general organoaluminium chemistry)

The reactivity of this compound in cross-coupling and polymerization reactions can be inferred from the well-established chemistry of organoaluminium compounds. wikipedia.orgalfa-chemistry.com These compounds are characterized by the polarity of the carbon-aluminium (C-Al) bond and the Lewis acidity of the aluminium center. wikipedia.orgalfa-chemistry.com

In the context of cross-coupling reactions , organoaluminium reagents serve as effective nucleophiles for the formation of new carbon-carbon bonds. acs.orgrsc.org These reactions are typically catalyzed by transition metals, such as palladium or nickel. acs.orgrsc.org The general mechanism involves the transmetalation of the organic group from the aluminium to the transition metal catalyst, followed by reductive elimination to form the coupled product. rsc.org While direct cross-coupling reactions of organoaluminium compounds without an external catalyst have also been reported, they often require heating. nih.gov The hexadecanoate ligands of this compound, being carboxylates, are not typically transferred in these reactions; rather, if this compound were to be used, it would likely be as a precursor or in conjunction with other alkylaluminium reagents.

Table 2: General Role of Organoaluminium Compounds in Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | The transition metal catalyst (e.g., Pd(0)) reacts with an organic halide. rsc.org |

| Transmetalation | The organic group from the organoaluminium compound is transferred to the transition metal center. rsc.org |

| Reductive Elimination | The two organic groups on the transition metal couple and are eliminated, regenerating the catalyst. |

In polymerization reactions , organoaluminium compounds are widely utilized, most notably as components of Ziegler-Natta catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. wikipedia.orglibretexts.org They can act as cocatalysts, alkylating the transition metal center and activating it for polymerization. alfa-chemistry.com For instance, methylaluminoxane (B55162) (MAO) is a well-known cocatalyst used to activate metallocene catalysts for olefin polymerization. alfa-chemistry.com Organoaluminium compounds can also initiate cationic polymerization due to their Lewis acidic nature. ias.ac.in They can react with a proton source or other initiators to generate a carbocation that then propagates the polymerization chain. ias.ac.in The specific role of this compound in polymerization would depend on the reaction conditions and the other components of the catalytic system. Its bulky hexadecanoate ligands could influence the stereochemistry and properties of the resulting polymer.

Material Science Applications of Bis Hexadecanoato O Hydroxyaluminium

Rheology Modification in Complex Fluids

The ability of Bis(hexadecanoato-O)hydroxyaluminium to influence the flow and deformation of fluids is central to its application in several industries. Its mechanism of action typically involves the formation of a three-dimensional network within the liquid medium, which imparts structure and alters the fluid's viscosity.

Thickeners for Lubricants and Greases

This compound and related aluminum soaps serve as effective thickeners in the formulation of lubricating greases. balasorechemicals.combaerlocher.com These greases are essentially structured fluids where a thickening agent is dispersed in a liquid lubricant, such as mineral or synthetic oil. The aluminum soap forms a gel network that immobilizes the oil, creating a semi-solid consistency that is crucial for applications where liquid lubricants would drain away. baerlocher.com

Aluminum complex soap greases, which are derivatives of aluminum soaps, are particularly valued for their high dropping points, good water resistance, and shear stability. wordpress.comdtic.mil The manufacturing process of these greases can be carefully controlled to produce specific properties. wordpress.com For instance, the ratio of the fatty acid to a complexing agent like benzoic acid can be adjusted to control the dropping point and thickening efficiency. wordpress.com Research has shown that aluminum benzoate-soap complexes exhibit excellent thickening efficiency and high dropping points. dtic.mil

The performance of aluminum soap-thickened greases is influenced by the composition of the fatty acids used. While aluminum oleate is not considered a satisfactory grease component, saturated fatty acids are preferred for aluminum-based greases. cleaninginstitute.org Studies have indicated that a di-stearate-palmitate eutectic may offer advantages over single fatty acid soaps. cleaninginstitute.org The table below summarizes typical properties of aluminum complex greases.

| Property | Typical Value/Range | Source |

| Dropping Point | >260°C | wordpress.com |

| Maximum Usable Temperature | 175°C | wordpress.com |

| Water Resistance | Good to Excellent | wordpress.com |

| Shear Stability | Good to Excellent | wordpress.com |

| Oxidation Stability | Fair to Excellent | wordpress.com |

Viscosity Modifiers in Paints and Inks

In the paint and ink industry, this compound and similar aluminum soaps, such as aluminum stearate (B1226849), are utilized as viscosity modifiers and suspending agents. nih.govallanchem.com Their primary function is to control the rheology of the formulation, preventing the settling of pigments during storage and ensuring uniform application. allanchem.com

The addition of aluminum soaps can impart thixotropic properties to paints and inks. This means the formulation is gel-like at rest but becomes fluid when subjected to shear stress, such as during brushing, rolling, or printing. This shear-thinning behavior allows for easy application, followed by a rapid increase in viscosity to prevent sagging or dripping.

Oleogel and Organogel Formulation and Stability

This compound is a key component in the formulation of oleogels and organogels, which are semi-solid systems where a liquid organic phase is entrapped within a three-dimensional network of a gelling agent. These systems have applications in various fields, including cosmetics and pharmaceuticals.

Historically, the gelling mechanism of aluminum soaps in oils was thought to involve the formation of polymeric chains of aluminum molecules. nih.gov However, more recent research using high-resolution electron microscopy and rheology measurements has revealed a different mechanism. nih.govresearchgate.net It is now understood that aluminum soap molecules self-assemble into spherical, nano-sized micelles in the oil. nih.govresearchgate.net These colloidal micelle particles then aggregate to form a network with a highly fractal and jammed structure, which is responsible for the high viscosity of the gel. nih.govresearchgate.net

The stability and rheological properties of these oleogels are influenced by factors such as the concentration of the aluminum soap and the type of oil used. The resulting gels exhibit a solid-like behavior with a high elastic modulus, indicating a well-structured and stable network. bohrium.com The table below presents a comparison of different oleogel characteristics based on the gelling agent.

| Gelling Agent | Oil Type | Key Findings on Stability and Structure | Source |

| Yellow Beeswax | Peanut Oil | Stable oleogels formed at low concentrations (2%). Increased wax content led to higher firmness and lower stickiness. | mdpi.com |

| HPMC and Xanthan Gum | Olive and Sunflower Oil | Well-structured oleogels with oil loss less than 10% after 35 days. High elastic modulus (10^4 - 10^5 Pa). | bohrium.com |

| Esterified Rice Flour | Not specified | Enhanced emulsion stability and rheological properties due to hydrophobic carbonyl groups and hydrogen bonding. | nih.gov |

Functional Additive in Polymer and Composite Materials

Beyond its role in modifying fluid properties, this compound also serves as a crucial additive in solid materials, particularly polymers and composites. Here, it enhances processing characteristics and imparts desirable properties to the final product.

Stabilizers in Polymer Processing (e.g., PVC)

During the high-temperature processing of polyvinyl chloride (PVC), the polymer is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) in an autocatalytic dehydrochlorination reaction. pvcstabilizer.comseepvcforum.com This degradation leads to discoloration, brittleness, and a loss of mechanical properties. pvcstabilizer.com Metal soaps, including this compound, act as heat stabilizers to mitigate these effects. pvcstabilizer.comseepvcforum.com

The stabilization mechanism of metal soaps in PVC is multifaceted and includes:

HCl Scavenging: They neutralize the liberated HCl, preventing it from catalyzing further degradation. pvcstabilizer.com

Ion Replacement: They can replace unstable chlorine atoms in the PVC polymer chain with more stable carboxylate groups, thus slowing down the degradation process. pvcstabilizer.com

The following table presents data from a thermogravimetric analysis (TGA) comparing the performance of different stabilizers in PVC.

| Stabilizer | Mass Loss at 261.1°C - 265.7°C (%) | Mass Loss at 300°C (%) | Source |

| Pure PVC | 8.93% (at 269.8°C) | >44% | researchgate.netresearchgate.net |

| Commercial Ca-Zn Stearate | 4.56% (at 263°C) | Not specified | researchgate.netresearchgate.net |

| Calcium Soap | 2.7% (at 263.5°C) | Not specified | researchgate.netresearchgate.net |

| Aluminum Soap | 3.56% (at 265.7°C) | 16.83% | researchgate.netresearchgate.net |

| Mixture of Ca and Al Soaps (4:1) | 4.12% (at 261.1°C) | Not specified | researchgate.netresearchgate.net |

Lubricants and Mold Release Agents

In the processing of various plastics, including PVC, polyamides, and polyolefins, metal soaps like this compound function as lubricants and mold release agents. baerlocher.comnih.gov These additives are crucial for reducing friction between the polymer melt and the processing equipment, as well as facilitating the easy removal of the finished part from the mold. baerlocher.com

Lubricants in polymer processing can be categorized as internal or external. Internal lubricants reduce the friction between polymer chains, lowering the melt viscosity and improving flow. External lubricants migrate to the surface of the polymer melt, creating a lubricating layer between the polymer and the metal surfaces of the extruder or mold. Metal soaps can exhibit both internal and external lubricating effects.

The use of these additives leads to several processing benefits, such as reduced energy consumption, increased output, and improved surface finish of the final product. arkema.comspecialchem.com The selection of a specific metal soap and its concentration depends on the polymer being processed, the processing conditions, and the desired properties of the end product. specialchem.com

Surface Modification and Coating Technologies

The creation of water-repellent surfaces is crucial for applications requiring corrosion resistance, self-cleaning properties, and moisture protection. This compound is inherently suited for imparting hydrophobicity due to its two long, saturated hydrocarbon tails. When applied to a substrate, these molecules can orient themselves to create a low-energy surface that repels water.

Research has extensively demonstrated that treating aluminum and its alloys with long-chain fatty acids—such as stearic, lauric, or palmitic acid—results in the formation of a superhydrophobic surface. mdpi.comphyschemres.org The process involves a chemical reaction between the carboxylic acid group and the native aluminum hydroxide (B78521) layer on the metal's surface. This reaction forms a self-assembled monolayer of aluminum carboxylates, with the hydrophobic alkyl chains oriented away from the surface. This creates a dense, brush-like layer that minimizes the contact area for water droplets, leading to very high contact angles. researchgate.net

This compound can be considered a pre-formed version of this hydrophobic layer, making it suitable for incorporation into coatings or for direct surface treatment to achieve water repellency on various materials, including metals, textiles, and building materials. aluminium-stearate.comsamaterials.com

Table 2: Research Findings on Hydrophobicity of Aluminum Surfaces Treated with Fatty Acids

| Fatty Acid Modifier | Substrate | Resulting Water Contact Angle (WCA) | Key Finding |

|---|---|---|---|

| Stearic Acid | Aluminum Alloy | ~154° (high hysteresis) | Achieved superhydrophobicity, though with significant droplet adhesion. researchgate.net |

| Stearic Acid + SiO₂ Nanoparticles | Aluminum Alloy | ~162° (low hysteresis) | The addition of nanoparticles created a hierarchical roughness, enhancing repellency and enabling self-cleaning properties. physchemres.orgresearchgate.net |

| Oleic Acid / Lauric Acid | Aluminum Alloy | >150° | Different long-chain fatty acids can be used to successfully create superhydrophobic surfaces. physchemres.org |

Static electricity generation is a common problem in the processing and handling of fine powders. It is caused by the triboelectric effect—friction between particles or between particles and handling equipment—leading to issues like powder agglomeration, poor flow, and dust explosion hazards.

While many antistatic agents work by attracting atmospheric moisture to dissipate charge, the hydrophobic nature of this compound suggests a different mechanism. In the context of powder processing, its function is more analogous to that of a lubricant and anti-caking agent, similar to other metallic soaps like aluminum stearate. cosmetihub.com By coating the surface of powder particles, it reduces inter-particle friction and friction against container walls. allanchem.com This mitigation of friction directly reduces the generation of static charge. Therefore, its role as an "antistatic agent" in this context is primarily preventative, by improving the flowability and handling characteristics of the powder rather than by dissipating existing charge.

The corrosion of metals, particularly in neutral or alkaline environments, can be effectively mitigated by the use of organic inhibitors that form a protective barrier on the metal surface. Long-chain carboxylates have been identified as effective corrosion inhibitors for metals like aluminum and steel. osti.govrsc.org

The mechanism of corrosion inhibition by this compound involves the adsorption of the molecule onto the metal surface. The polar hydroxy-aluminium head group chemisorbs onto the passivated oxide layer of the metal, while the two long, hydrophobic hexadecanoate (B85987) chains orient themselves away from the surface. This forms a dense, non-polar, and highly ordered film that acts as a physical barrier. rsc.org This barrier displaces water and aggressive ions (such as chloride) from the metal surface, thereby stifling the electrochemical reactions that cause corrosion. peacta.org Studies on various straight-chain carboxylates have shown that inhibition efficiency is critically dependent on the length of the hydrocarbon chain, with longer chains generally providing better protection due to the formation of a more compact and hydrophobic film. osti.govrsc.org

Table 3: Corrosion Inhibition Efficiency of Carboxylate Compounds

| Inhibitor Type | Metal | Environment | Inhibition Mechanism |

|---|---|---|---|

| Straight-chain monocarboxylates | Aluminum, Steel, Copper | Near-neutral saline | Adsorption and formation of a hydrophobic surface layer; efficiency depends on chain length. osti.gov |

| Aromatic carboxylic acids | Aluminum | 1 M NaOH | Adsorption on the aluminum surface, obeying the Langmuir adsorption isotherm. peacta.org |

Catalytic and Co-Catalytic Functions in Polymer Synthesis

In the production of polyolefins like polyethylene and polypropylene, Ziegler-Natta catalysts are of paramount industrial importance. wikipedia.org These catalyst systems typically consist of two main components: a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminium compound, which acts as a co-catalyst or activator. libretexts.orgtaylorandfrancis.com While simple trialkylaluminium compounds like triethylaluminium (TEA) are most common, the broader class of organoaluminium compounds plays a central role in this process.

The organoaluminium co-catalyst performs several critical functions in the polymerization system:

Alkylation of the Transition Metal Center: The organoaluminium compound donates an alkyl group (e.g., ethyl) to the titanium center, replacing a chloride atom. This creates a titanium-carbon bond, which is the active site for polymerization. libretexts.orgminia.edu.eg

Reduction of the Transition Metal: The co-catalyst reduces the transition metal (e.g., Ti(IV) to Ti(III)), which is often a more active oxidation state for polymerization.

Scavenging of Impurities: Organoaluminium compounds are highly reactive and will neutralize impurities such as water, oxygen, and other protic species that would otherwise deactivate the catalyst.

Chain Transfer Agent: The co-catalyst can participate in chain transfer reactions, which helps to control the molecular weight of the resulting polymer.

Although this compound is not a conventional Ziegler-Natta co-catalyst, its identity as an organoaluminium compound places it within the chemical family essential for this major industrial process. Its structural features make it more suitable for the applications described previously, while compounds like triethylaluminium and methylaluminoxane (B55162) (MAO) are tailored for the specific electronic and steric requirements of activating transition metal centers for olefin polymerization. wikipedia.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aluminum Stearate |

| Triethylaluminium (TEA) |

| Methylaluminoxane (MAO) |

| Titanium Tetrachloride (TiCl₄) |

| Hexadecanoic Acid (Palmitic Acid) |

| Stearic Acid |

| Lauric Acid |

| Oleic Acid |

| Polyvinyl Chloride (PVC) |

Potential in Solid Acid Catalysis

The application of this compound in the realm of solid acid catalysis is an area of theoretical potential rather than established practice. Currently, there is a notable absence of specific research literature detailing the use of this compound as a solid acid catalyst. However, an examination of its chemical structure and the known catalytic properties of related aluminum compounds allows for a discussion of its hypothetical potential.

Solid acid catalysts are solid materials that possess acidic properties on their surface and can be used to catalyze a variety of chemical reactions. They are of significant interest in industrial chemistry due to their ease of separation from reaction mixtures, potential for regeneration, and often milder reaction conditions compared to liquid acids. The acidity of these catalysts can be of two main types: Brønsted acidity, which involves the donation of a proton, and Lewis acidity, which involves the acceptance of an electron pair.

The potential catalytic activity of this compound would likely stem from the Lewis acidic nature of the aluminum center. Aluminum compounds, such as aluminum alkoxides and organoaluminum complexes, are well-known Lewis acids and are employed as catalysts in various organic transformations, including polymerization and Friedel-Crafts reactions. wikipedia.org The aluminum atom in this compound is coordinated to two hexadecanoate ligands and a hydroxyl group. This coordination environment may allow the aluminum center to act as a Lewis acid, capable of activating substrates by accepting a pair of electrons.

For instance, in reactions such as esterification, the Lewis acidic aluminum center could coordinate to the carbonyl oxygen of a carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by an alcohol. While aluminum sulfate (B86663) is a known solid acid catalyst for esterifications, the use of aluminum carboxylates for this purpose is less explored. researchgate.net

It is important to note that the long hexadecanoate (palmitate) chains would impart a significant hydrophobic character to the molecule. This could influence its applicability as a catalyst, potentially favoring reactions in non-polar media or at interfaces. The solid nature of the compound at room temperature would also be a prerequisite for its use as a solid catalyst.

A summary of related aluminum compounds and their established catalytic applications is presented in the table below to provide context for the potential of this compound.

| Compound/Material Family | Type of Acidity | Established Catalytic Applications |

| Zeolites (with Al sites) | Brønsted and Lewis | Cracking, alkylation, isomerization nih.gov |

| γ-Alumina (Al2O3) | Lewis | Dehydration, etherification researchgate.net |

| Aluminum Sulfate (Al2(SO4)3) | Solid Acid | Esterification researchgate.net |

| Alkylaluminum Halides (e.g., Me2AlCl) | Lewis Acid | Ene reactions, polymerization wikipedia.org |

While the catalytic potential of this compound remains speculative, its structural features suggest that further research into its Lewis acidic properties and potential applications in heterogeneous catalysis could be a worthwhile endeavor.

Applications in Historical and Cultural Heritage Preservation

In the field of cultural heritage, this compound is not a material applied for preservation but is rather a compound that can form within artworks, leading to their degradation. This compound is a type of metallic soap, which are metal salts of fatty acids. aip.org The formation of these soaps is a significant conservation concern for oil paintings and other objects containing fatty acid binders and metal-containing pigments or driers. google.com

Investigation of Metal Soap Formation in Art and Artifacts

The formation of metal soaps, including aluminum soaps like this compound, is a spontaneous degradation process that can occur in oil paintings over time. technologynetworks.com The primary reactants are free fatty acids, which are naturally present in drying oils (like linseed oil) used as paint binders, and metal ions that can leach from pigments or driers. researchgate.net In the case of this compound, the fatty acid is hexadecanoic acid (palmitic acid), a common saturated fatty acid in linseed oil, and the metal ion is aluminum (Al³⁺).

The presence of aluminum in paintings can originate from various sources. Historically, aluminum stearates and palmitates were sometimes intentionally added to commercial artists' oil paints as dispersing agents to improve the consistency and stability of the paint. researchgate.netculturalheritage.org Aluminum-containing pigments, though less common than those with lead or zinc, could also be a source of aluminum ions.

The formation of these soaps can lead to a range of conservation issues, including:

Increased transparency of paint layers: This can make underlying sketches or previous alterations visible.

Formation of protrusions and aggregates: These can disrupt the paint surface and alter the artist's intended texture. researchgate.net

Efflorescence: The migration of metal soaps to the surface can form a disfiguring whitish haze or crust. researchgate.net

Delamination and flaking: Accumulations of metal soaps at the interfaces between paint layers can weaken adhesion, leading to paint loss. qagoma.qld.gov.au

The investigation of metal soap formation in artworks is a complex task that requires sophisticated analytical techniques. Conservators and scientists employ a multi-analytical approach to identify and characterize these degradation products within minute samples taken from artworks.